Sel de sodium de proglumide

Vue d'ensemble

Description

Le proglumide, sel de sodium, est un antagoniste non peptidique du récepteur de la cholécystokinine. Il est connu pour sa capacité à bloquer sélectivement les effets de la cholécystokinine, en particulier dans le système nerveux central. Ce composé a été étudié pour ses applications thérapeutiques potentielles, notamment dans le traitement des troubles gastro-intestinaux et la gestion de la douleur .

Applications De Recherche Scientifique

Proglumide sodium salt has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in the study of cholecystokinin receptors and their antagonists.

Biology: Investigated for its effects on macronutrient selection in animals and its role in cellular processes.

Medicine: Explored for its potential in treating gastrointestinal disorders, reducing gastric secretions, and enhancing the analgesic effects of opioid drugs.

Industry: Utilized in the development of pharmaceuticals targeting cholecystokinin receptors

Mécanisme D'action

Target of Action

Proglumide sodium salt primarily targets the cholecystokinin receptors (CCKR) . It is a non-peptide antagonist that has greater selectivity for the CCKA subtype . Cholecystokinin receptors play a crucial role in gastrointestinal motility and gastric secretions .

Mode of Action

Proglumide sodium salt acts by blocking the cholecystokinin receptors (CCKR) . This blocking action inhibits the effects of cholecystokinin, a hormone that stimulates the digestion of fat and protein by promoting the release of digestive enzymes from the pancreas and causing the gallbladder to contract .

Biochemical Pathways

The primary biochemical pathway affected by proglumide sodium salt is the cholecystokinin pathway . By blocking the CCK receptors, proglumide sodium salt inhibits the action of cholecystokinin, thereby reducing gastrointestinal motility and gastric secretions . This can lead to a decrease in the digestion of fats and proteins.

Pharmacokinetics

It is known to beorally active , suggesting that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Proglumide sodium salt’s antagonistic action on the CCK receptors leads to a reduction in gastrointestinal motility and gastric secretions . This can have various effects, including the inhibition of CCK-stimulated amylase secretion and prevention of CCK-induced 2-deoxyglucose uptake in mouse pancreatic acini . It also blocks the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment .

Analyse Biochimique

Biochemical Properties

Proglumide sodium salt plays a significant role in biochemical reactions. It interacts with cholecystokinin receptors, inhibiting their activity . This interaction with the cholecystokinin receptors is crucial in preventing CCK-induced biochemical reactions such as amylase secretion and 2-deoxyglucose uptake .

Cellular Effects

Proglumide sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by blocking the growth of HT29 colon carcinoma cells in response to gastrin 17 treatment . This suggests that Proglumide sodium salt can impact cell signaling pathways and cellular metabolism.

Molecular Mechanism

The mechanism of action of Proglumide sodium salt involves binding interactions with cholecystokinin receptors, leading to their inhibition . This inhibition prevents the stimulation of amylase secretion and 2-deoxyglucose uptake, thereby altering gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of Proglumide sodium salt can vary with different dosages. For instance, a study showed neuroprotective effects of Proglumide sodium salt at dosages of 0, 250, 500, and 750mg/ml/kg in young rats that were experimentally induced with status epilepticus .

Metabolic Pathways

Proglumide sodium salt is involved in metabolic pathways related to the cholecystokinin system

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le proglumide, sel de sodium, est synthétisé par une série de réactions chimiques impliquant la formation de l'acide 4-benzoylamino-5-dipropylamino-5-oxopentanoïque, qui est ensuite converti en sa forme de sel de sodium. La synthèse implique généralement les étapes suivantes :

Formation de la liaison amide : Cela implique la réaction du chlorure de benzoyle avec la dipropylamine pour former la N-benzoyl-N’,N’-dipropylamine.

Formation de l'acide oxopentanoïque : L'intermédiaire est ensuite réagi avec l'anhydride glutarique pour former l'acide 4-benzoylamino-5-dipropylamino-5-oxopentanoïque.

Conversion en sel de sodium : La dernière étape consiste à neutraliser l'acide avec de l'hydroxyde de sodium pour former le proglumide, sel de sodium.

Méthodes de production industrielle : La production industrielle du proglumide, sel de sodium, suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions réactionnelles, des étapes de purification et du contrôle qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Types de réactions :

Réactions de substitution : Le proglumide, sel de sodium, peut subir des réactions de substitution, en particulier au niveau des groupes amide et carboxylate.

Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour donner ses amines et acides constitutifs.

Réactifs et conditions courants :

Hydroxyde de sodium : Utilisé pour l'étape de neutralisation dans la synthèse.

Chlorure de benzoyle et dipropylamine : Utilisés dans la formation de la liaison amide.

Anhydride glutarique : Utilisé dans la formation de l'acide oxopentanoïque.

Principaux produits formés :

N-benzoyl-N’,N’-dipropylamine : Intermédiaire dans la synthèse.

Acide 4-benzoylamino-5-dipropylamino-5-oxopentanoïque : Précurseur de la forme sel de sodium.

4. Applications de la recherche scientifique

Le proglumide, sel de sodium, a été étudié de manière approfondie pour ses applications dans divers domaines :

Chimie : Utilisé comme réactif dans l'étude des récepteurs de la cholécystokinine et de leurs antagonistes.

Biologie : Étudié pour ses effets sur la sélection des macronutriments chez les animaux et son rôle dans les processus cellulaires.

Médecine : Exploré pour son potentiel dans le traitement des troubles gastro-intestinaux, la réduction des sécrétions gastriques et l'amélioration des effets analgésiques des médicaments opioïdes.

Industrie : Utilisé dans le développement de produits pharmaceutiques ciblant les récepteurs de la cholécystokinine

5. Mécanisme d'action

Le proglumide, sel de sodium, agit comme un antagoniste du récepteur de la cholécystokinine, bloquant les sous-types CCKA et CCKB. En inhibant ces récepteurs, il réduit la motilité gastro-intestinale et les sécrétions gastriques. De plus, il améliore les effets analgésiques des médicaments opioïdes en empêchant le développement d'une tolérance. Le composé agit également comme un agoniste du récepteur δ-opioïde, contribuant à ses propriétés analgésiques .

Composés similaires :

Lorglumide, sel de sodium : Un autre antagoniste du récepteur de la cholécystokinine avec des propriétés similaires mais une sélectivité et une puissance différentes.

Zonisamide, sel de sodium : Utilisé pour différentes applications thérapeutiques, mais partage certaines similarités structurelles.

Unicité : Le proglumide, sel de sodium, est unique dans sa double action d'antagoniste du récepteur de la cholécystokinine et d'agoniste du récepteur δ-opioïde. Ce double mécanisme le rend particulièrement efficace pour améliorer les effets analgésiques et traiter les troubles gastro-intestinaux .

Comparaison Avec Des Composés Similaires

Lorglumide sodium salt: Another cholecystokinin receptor antagonist with similar properties but different selectivity and potency.

Zonisamide sodium salt: Used for different therapeutic applications but shares some structural similarities.

Uniqueness: Proglumide sodium salt is unique in its dual action as a cholecystokinin receptor antagonist and a δ-opioid receptor agonist. This dual mechanism makes it particularly effective in enhancing analgesic effects and treating gastrointestinal disorders .

Propriétés

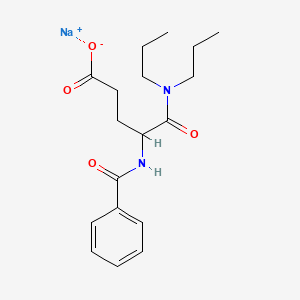

IUPAC Name |

sodium;4-benzamido-5-(dipropylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMWGCINVOIJSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912821 | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99247-33-3 | |

| Record name | Proglumide sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099247333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglumide sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.